N-[(4-chlorophenyl)methyl]oxan-4-amine
CAS No.: 1157009-59-0
Cat. No.: VC8052360
Molecular Formula: C12H16ClNO
Molecular Weight: 225.71 g/mol
* For research use only. Not for human or veterinary use.
![N-[(4-chlorophenyl)methyl]oxan-4-amine - 1157009-59-0](/images/structure/VC8052360.png)
Specification
CAS No. | 1157009-59-0 |
---|---|
Molecular Formula | C12H16ClNO |
Molecular Weight | 225.71 g/mol |
IUPAC Name | N-[(4-chlorophenyl)methyl]oxan-4-amine |
Standard InChI | InChI=1S/C12H16ClNO/c13-11-3-1-10(2-4-11)9-14-12-5-7-15-8-6-12/h1-4,12,14H,5-9H2 |
Standard InChI Key | KADTXPUMQXFPJI-UHFFFAOYSA-N |
SMILES | C1COCCC1NCC2=CC=C(C=C2)Cl |
Canonical SMILES | C1COCCC1NCC2=CC=C(C=C2)Cl |
Introduction
Structural and Molecular Characteristics
N-[(4-Chlorophenyl)methyl]oxan-4-amine (molecular formula: C₁₂H₁₆ClNO, molecular weight: 225.72 g/mol) features a six-membered oxane ring with an amine group at the 4-position, to which a 4-chlorobenzyl substituent is attached. The chlorine atom at the para position of the phenyl ring introduces electronic effects that influence the compound’s reactivity and intermolecular interactions .
Table 1: Comparative structural analysis of N-[(4-chlorophenyl)methyl]oxan-4-amine and related compounds
The compound’s canonical SMILES (C1C(OCCC1)NCC2=CC=C(C=C2)Cl
) and InChIKey (hypothetical: XYZABC-DEFGHIJKL-N
) reflect its stereochemical and connectivity features. The 4-chlorobenzyl group enhances lipophilicity compared to unsubstituted analogs, potentially improving membrane permeability in biological systems.
Synthesis and Chemical Reactivity
While no explicit synthetic route for N-[(4-chlorophenyl)methyl]oxan-4-amine is documented, analogous compounds suggest feasible pathways:
Reductive Amination
A two-step strategy could involve:
-
Condensation: Reacting oxan-4-one with 4-chlorobenzylamine to form an imine intermediate.
-
Reduction: Using sodium borohydride or catalytic hydrogenation to yield the target amine .
Nucleophilic Substitution
Oxan-4-amine could undergo alkylation with 4-chlorobenzyl bromide in the presence of a base (e.g., K₂CO₃), though competing side reactions may require careful optimization .
Table 2: Predicted physicochemical properties
Property | Value |
---|---|
LogP (lipophilicity) | ~2.8 (estimated) |
Solubility in Water | Low (<1 mg/mL) |
Melting Point | 120–125°C (estimated) |
Comparative Analysis with Structural Analogs
The compound’s 4-chlorobenzyl group distinguishes it from 4-(4-chlorophenyl)oxan-4-amine , which lacks the methylene spacer. This structural variation impacts:
-
Conformational flexibility: The benzyl group allows greater rotational freedom.
-
Electronic effects: The chlorine’s inductive effect modulates amine basicity (predicted pKa ~8.5) .
Future Research Directions
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